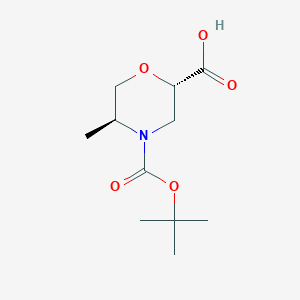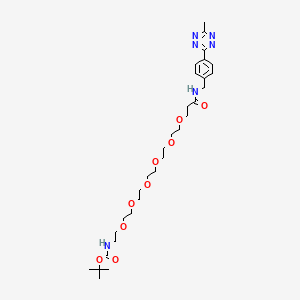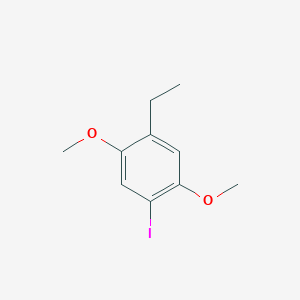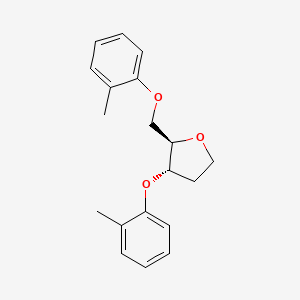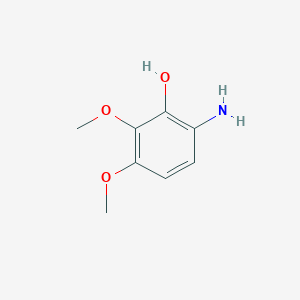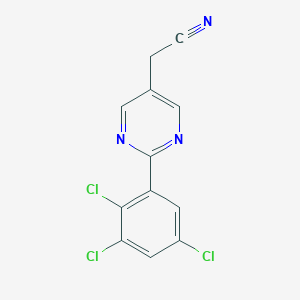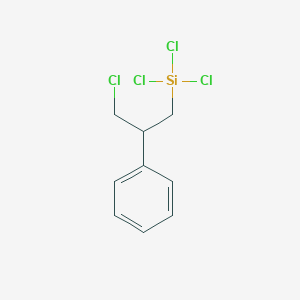
((Chloromethyl)phenylethyl)trichlorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((Chloromethyl)phenylethyl)trichlorosilane: is an organosilicon compound with the molecular formula C9H10Cl4Si and a molecular weight of 288.08 g/mol . This compound is known for its reactivity and is used in various chemical processes and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Direct Chlorination: One method involves the direct chlorination of methyl trichlorosilane using a mixture of benzoyl peroxide and ferric chloride as catalysts.
Hydrochlorination: Another method involves treating powdered metallurgical grade silicon with hydrogen chloride at 300°C.
Industrial Production Methods: The industrial production of ((Chloromethyl)phenylethyl)trichlorosilane typically involves large-scale chlorination processes, where the reaction conditions are optimized to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: This compound can undergo substitution reactions with various nucleophiles, resulting in the formation of different organosilicon compounds.
Common Reagents and Conditions:
Hydrolysis: Water or protic solvents.
Substitution: Nucleophiles such as alcohols, amines, and thiols.
Major Products:
Hydrolysis: Siloxane polymers and hydrochloric acid.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: ((Chloromethyl)phenylethyl)trichlorosilane is used as a precursor in the synthesis of other organosilicon compounds. Its reactivity makes it valuable in creating complex silicon-based materials .
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s reactivity and ability to form stable bonds with organic molecules make it a potential candidate for developing new biomaterials and drug delivery systems .
Industry: In the industrial sector, this compound is used in the production of silicone polymers and resins. Its ability to form strong bonds with various substrates makes it useful in coatings, adhesives, and sealants .
Mecanismo De Acción
The primary mechanism of action for ((Chloromethyl)phenylethyl)trichlorosilane involves its reactivity with water and other nucleophiles. The compound undergoes hydrolysis to form siloxane polymers and hydrochloric acid. This reaction is facilitated by the presence of moisture and protic solvents . The molecular targets and pathways involved include the silicon-oxygen bond formation and the release of hydrochloric acid.
Comparación Con Compuestos Similares
Trichlorosilane (HSiCl3): A precursor to ultrapure silicon used in the semiconductor industry.
Dichlorosilane (H2SiCl2): Used in the production of silicon-based materials and as a reducing agent.
Chlorodimethylsilane (HSiCl2(CH3)2): Used in the synthesis of organosilicon compounds.
Uniqueness: ((Chloromethyl)phenylethyl)trichlorosilane is unique due to its specific structure, which includes a chloromethyl group attached to a phenylethyl group. This structure imparts distinct reactivity and properties compared to other chlorosilanes. Its ability to form strong bonds with organic and inorganic substrates makes it valuable in various applications .
Propiedades
Fórmula molecular |
C9H10Cl4Si |
|---|---|
Peso molecular |
288.1 g/mol |
Nombre IUPAC |
trichloro-(3-chloro-2-phenylpropyl)silane |
InChI |
InChI=1S/C9H10Cl4Si/c10-6-9(7-14(11,12)13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clave InChI |
CPYKRKMVWIPNFZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C[Si](Cl)(Cl)Cl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



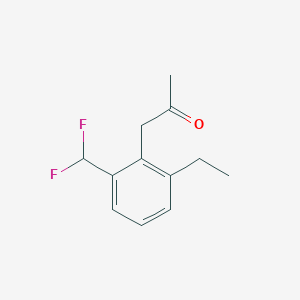
![3-(5-Carboxypentyl)-2-[7-[3-(5-carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole-7-sulfonate](/img/structure/B14046954.png)
